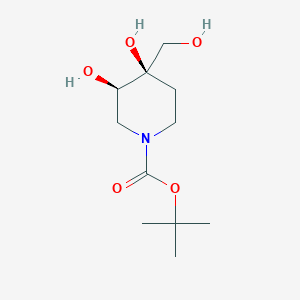

tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Description

tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with a tert-butyl carbamate group at position 1. The stereochemistry (3R,4R) indicates the spatial arrangement of hydroxyl and hydroxymethyl substituents at positions 3 and 2. This compound is likely utilized as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting enzymes or receptors requiring specific stereochemical recognition .

The presence of multiple hydroxyl groups and a hydroxymethyl moiety enhances its hydrophilicity, making it suitable for applications in drug candidates where solubility and hydrogen-bonding interactions are critical.

Properties

Molecular Formula |

C11H21NO5 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

tert-butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-5-4-11(16,7-13)8(14)6-12/h8,13-14,16H,4-7H2,1-3H3/t8-,11-/m1/s1 |

InChI Key |

QVTFSPOEEKZDOH-LDYMZIIASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@]([C@@H](C1)O)(CO)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl carbamate as a protecting group, followed by selective hydroxylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral pH .

Major Products Formed

Major products formed from these reactions include ketones, alcohols, and substituted piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding the behavior of piperidine derivatives in biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that modulate the activity of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size Variations: Piperidine vs. Pyrrolidine Derivatives

- Compound 21: (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (pyrrolidine analog) Structure: Five-membered pyrrolidine ring with hydroxymethyl groups at positions 3 and 4. Synthesis: Prepared via multi-step routes involving carbamate protection and hydroxylation (similar to piperidine derivatives) .

| Property | Target Compound (Piperidine) | Compound 21 (Pyrrolidine) |

|---|---|---|

| Ring Size | 6-membered | 5-membered |

| Substituents | 3,4-dihydroxy; 4-hydroxymethyl | 3,4-bis(hydroxymethyl) |

| Physical State (Inference) | Likely liquid | Solid (analogous data) |

Substituent Variations on Piperidine Core

Hydroxyl and Hydroxymethyl vs. Amino Groups

- PK03447E-1: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Structure: Amino and pyridyl substituents at position 4. Properties: Light yellow solid with higher basicity due to the amino group. Safety: Requires stringent handling (respiratory and eye protection) due to reactive amino groups .

Hydroxyl vs. Alkyl Chains

- tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate

Complex Heterocyclic Substituents

- (3R,4R)-tert-Butyl 4-methyl-3-(imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate

- Structure : Bulky imidazo-pyrrolo-pyrazine substituent at position 3.

- Synthesis : Involves Lawesson’s reagent and NaOH-mediated deprotection, yielding 79% purity .

- Applications : Likely used in kinase inhibitors due to heterocyclic motifs, contrasting with the target compound’s simpler hydroxyl-based design .

Fluorinated and Sulfur-Containing Analogs

- tert-Butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate Structure: Triazole-thioether substituent on pyrrolidine. Fluorinated analogs (e.g., PB05325) exhibit altered electronic profiles and bioavailability .

Key Research Findings and Implications

Stereochemical Influence : The (3R,4R) configuration in the target compound is critical for chiral recognition in drug candidates, as seen in analogous pyrrolidine inhibitors .

Hydrophilicity vs. Lipophilicity : Hydroxyl and hydroxymethyl groups enhance aqueous solubility, whereas alkyl or aromatic substituents (e.g., PK03447E-1) improve membrane permeability .

Synthetic Complexity : Bulky substituents (e.g., imidazo-pyrrolo-pyrazine) require multi-step syntheses with moderate yields (79%), while simpler derivatives (e.g., alkyl chains) achieve higher efficiency (86%) .

Biological Activity

The compound tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (CAS Number: 2306249-34-1) has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Information

Structural Representation

The structural formula can be represented as follows:

This structure features a piperidine ring with multiple hydroxyl groups, which are critical for its biological activity.

Pharmacological Properties

Research indicates that compounds with similar piperidine structures exhibit various biological activities, including:

- Antimycobacterial Activity : Studies on piperidine derivatives have shown promising results against Mycobacterium tuberculosis (Mtb), targeting critical pathways in bacterial metabolism. For instance, inhibitors of the MenA enzyme in the menaquinone biosynthetic pathway have demonstrated effective inhibition (IC values ranging from 13 to 22 µM) .

- Neuroprotective Effects : Some studies suggest that hydroxymethyl derivatives may possess neuroprotective properties, potentially aiding in conditions such as neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds indicate that modifications to the hydroxyl and carboxyl groups can significantly influence the biological activity. Compounds that maintain a balance between hydrophilicity and lipophilicity tend to exhibit enhanced bioavailability and efficacy .

Case Studies

- Inhibition of Mtb Growth : In a recent study, a library of piperidine derivatives was evaluated for their ability to inhibit Mtb growth. Compounds with structural similarities to this compound showed significant antimycobacterial activity, suggesting potential for development as new antitubercular agents .

- Neuroprotective Assays : Another study explored the neuroprotective effects of piperidine derivatives in cellular models of oxidative stress. The results indicated that certain modifications led to increased cell viability in neuronal cells exposed to oxidative damage, highlighting the therapeutic potential of these compounds in neurodegenerative diseases .

Data Table of Biological Activities

Q & A

Q. What are the key considerations for synthesizing tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate with high stereochemical purity?

- Methodological Answer : To ensure stereochemical fidelity, use chiral catalysts or enantioselective reagents during ring formation and hydroxylation steps. For example, asymmetric dihydroxylation (e.g., Sharpless conditions) can control the (3R,4R) configuration. Monitor reaction progress with chiral HPLC or polarimetry to confirm enantiomeric excess (ee) ≥98%. Post-synthesis, employ silica gel chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate diastereomers .

Q. How can researchers optimize purification protocols for this compound to minimize byproduct contamination?

- Methodological Answer :

- Step 1 : After synthesis, use flash chromatography (silica gel, 40–63 µm) with a gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate the target compound from unreacted starting materials.

- Step 2 : For polar impurities (e.g., unreacted hydroxyl intermediates), employ reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA).

- Step 3 : Validate purity via H/C NMR (absence of extraneous peaks) and LC-MS (single peak at expected m/z) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-d6) should show characteristic peaks: tert-butyl singlet (~1.4 ppm), piperidine protons (δ 3.0–4.2 ppm), and hydroxyl/methylene signals (δ 4.5–5.5 ppm).

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+: calc. 290.1604, observed 290.1602).

- Infrared Spectroscopy (IR) : Peaks at ~3400 cm (O-H stretch) and ~1680 cm (C=O of carboxylate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer :

- Step 1 : Systematically test solubility in DMSO, methanol, and water under controlled conditions (25°C, inert atmosphere).

- Step 2 : Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions.

- Step 3 : Compare results with computational solubility predictions (e.g., COSMO-RS). Discrepancies may arise from polymorphic forms or residual solvents; address via recrystallization (e.g., ethanol/water) .

Q. What strategies are effective for stabilizing this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–10). The compound degrades rapidly below pH 3 (ester hydrolysis) and above pH 9 (piperidine ring opening). Use lyophilization for long-term storage in neutral buffers .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~150°C. Store at –20°C under argon to prevent oxidation of hydroxymethyl groups .

Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Root Cause Analysis :

- Byproduct Formation : Use LC-MS to identify intermediates (e.g., over-oxidized diols).

- Steric Hindrance : Introduce protecting groups (e.g., TBS for hydroxyls) before coupling.

- Optimization :

- Catalyst Screening : Test Pd(PPh3)4 vs. NiCl2(dppe) for Buchwald-Hartwig amination.

- Solvent Effects : Switch from THF to DMF to improve solubility of bulky intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.